Boc-Bpa-OH
CAS No.: 104504-43-0
Cat. No.: VC21539771
Molecular Formula: C21H23NO5
Molecular Weight: 369,42 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 104504-43-0 |
---|---|
Molecular Formula | C21H23NO5 |
Molecular Weight | 369,42 g/mole |
IUPAC Name | (2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 |
Standard InChI Key | HIQJNYPOWPXYIC-KRWDZBQOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Boc-4-benzoyl-L-phenylalanine is recognized by several systematic names in chemical databases and literature. The compound is officially identified as (2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid according to IUPAC nomenclature . It possesses the CAS registry number 104504-43-0, which serves as its unique identifier in chemical databases worldwide . Additional synonyms include Boc-Bpa-OH, (S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, and Boc-p-Bz-Phe-OH, reflecting various naming conventions used across different research contexts .
The compound's molecular formula is C21H23NO5, indicating its composition of 21 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and five oxygen atoms . This formula corresponds to a precise molecular weight of 369.4 g/mol (or 369.42 g/mol as reported by some sources) .
Structural Features and Properties
Boc-4-benzoyl-L-phenylalanine exhibits a complex molecular structure that combines several functional groups. The backbone consists of a phenylalanine amino acid with an L-configuration, indicating the specific stereochemistry at the alpha carbon atom. The compound features:
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A tert-butyloxycarbonyl (Boc) protecting group attached to the amino nitrogen
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A benzoyl group substituted at the para position of the phenylalanine's phenyl ring
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A free carboxylic acid group
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A chiral center with S-configuration
The specific optical rotation has been measured as [α]D= +48 ± 2° (C=1 in EtOH), indicating its chiral nature . Its structure can be represented by various notations, including SMILES (CC(C)(C)OC(=O)NC@@HC(=O)O) and InChI (InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1) .
Package Size | Approximate Price (USD) | Catalog Reference |
---|---|---|
250 mg | $77.00 | 09775 |
1 g | $100.00 | BF2424 |
5 g | $425.00 | BF2424 |
Applications in Scientific Research
Peptide Synthesis
Chemical and Physical Properties
Structural Identification Methods
Boc-4-benzoyl-L-phenylalanine can be identified and characterized through various analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography for definitive structural confirmation. The compound has distinctive spectral features arising from its aromatic rings, carbonyl groups, and chiral center that facilitate its identification.
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